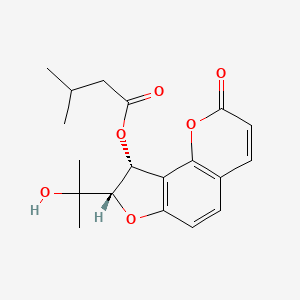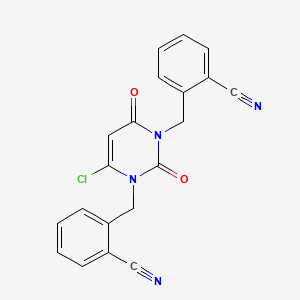
Alogliptin Impurity 07
Übersicht
Beschreibung
Alogliptin Impurity 07 is a compound related to Alogliptin, an oral anti-diabetic drug in the DPP-4 inhibitor class . It is used in the determination of Alogliptin and metformin hydrochloride in the presence of metformin impurity .
Molecular Structure Analysis
The molecular formula of Alogliptin Impurity 07 is C20H13ClN4O2 . The exact mass is 376.0727034 g/mol, and the monoisotopic mass is also 376.0727034 g/mol .Physical And Chemical Properties Analysis
Alogliptin Impurity 07 has a molecular weight of 376.8 g/mol . It has a topological polar surface area of 88.2 Ų, and a complexity of 731 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
1. Process-Related Impurities and Forced Degradation Products Characterization
- Zhou et al. (2014) investigated the characterization of process-related impurities and forced degradation products of Alogliptin Benzoate (Alb), including major degradation products Imp-F and Imp-G. The study developed a stability-indicating HPLC method for separation and quantification of all impurities, emphasizing the importance of understanding impurities in drug development and quality control processes (Zhou et al., 2014).
2. Development of Analytical Methods for Impurity Detection
- Zhang et al. (2015) focused on developing an HPLC method for determining potential related substances in Alogliptin Benzoate, highlighting the role of analytical chemistry in ensuring the purity and safety of pharmaceuticals (Zhang et al., 2015).
- Al‐Sabti and Harbali (2021) developed a novel LC-MS method to estimate quantities of potentially genotoxic impurities in Alogliptin, demonstrating advanced techniques in impurity analysis for pharmaceutical safety (Al‐Sabti & Harbali, 2021).
3. Physicochemical Characterization and Compatibility Studies
- Bertol et al. (2017) evaluated the physicochemical characteristics of Alogliptin, including compatibility studies with different excipients. This type of research is crucial for the development of safe and effective pharmaceutical formulations (Bertol et al., 2017).
4. Identification and Characterization of Related Substances
- Lu et al. (2016) conducted a study using LC-QTOF mass spectrometry for the separation and characterization of related substances in Alogliptin Benzoate. This research provides valuable insights for quality control and manufacturing process optimization of pharmaceuticals (Lu et al., 2016).
5. Novel Drug Delivery System Development
- Mohanty et al. (2022) prepared polymeric Alogliptin nanoparticles for diabetes management, illustrating the application of nanotechnology in drug delivery systems (Mohanty et al., 2022).
6. Discovery and Optimization of DPP-4 Inhibitors
- Feng et al. (2007) described the structure-based design and optimization of Alogliptin, a potent DPP-4 inhibitor. This highlights the role of molecular design in drug discovery (Feng et al., 2007).
Eigenschaften
IUPAC Name |
2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYVZYCZVUXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alogliptin Impurity 07 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



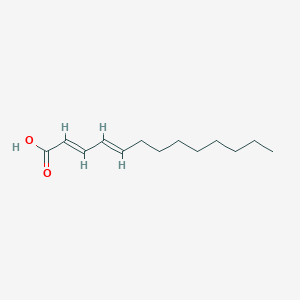
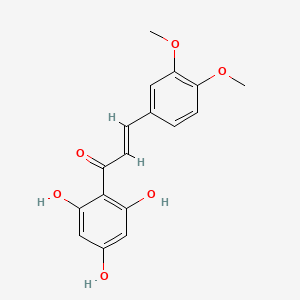
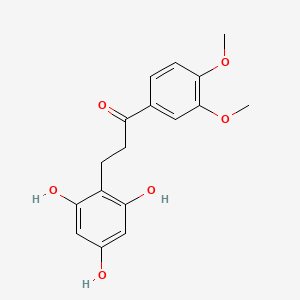

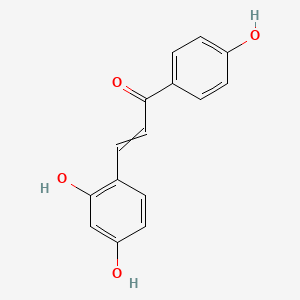
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
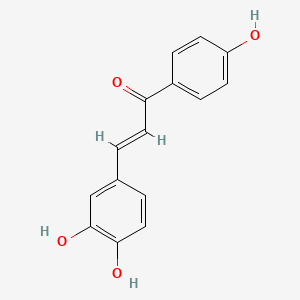
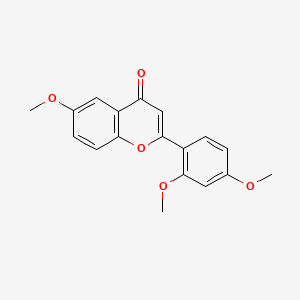

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

